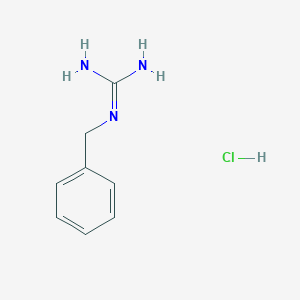

N-Benzylguanidine hydrochloride

Description

Significance and Historical Context of Guanidine (B92328) Chemistry

Guanidine, a nitrogen-rich organic compound, was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) from guano. wikipedia.org It is a colorless, crystalline solid that is a strong base, forming the guanidinium (B1211019) ion in acidic to neutral solutions. The guanidinium group is a key feature in the side chain of the amino acid arginine, where it plays a crucial role in the structure and function of proteins and enzymes through electrostatic interactions and hydrogen bonding. researchgate.net

The chemistry of guanidine is notable for its high basicity (pKa of 13.5), which is maintained or even enhanced in its derivatives. researchgate.net This strong basic character, along with the ability of the guanidinium cation to form multiple hydrogen bonds, has made guanidine and its derivatives valuable in various fields, from the synthesis of plastics and explosives to their use as protein denaturants in laboratory research. wikipedia.orgnih.gov The discovery that certain guanidine derivatives possessed blood sugar-lowering properties, which eventually led to the development of the widely used antidiabetic drug metformin, marked a significant milestone in its medicinal chemistry history. wikipedia.org

Evolution of Research Interest in N-Benzylguanidine and Related Compounds

Research interest in guanidine derivatives has expanded significantly over the past few decades, moving beyond simple salts to more complex substituted molecules like N-Benzylguanidine. researchgate.net The addition of a benzyl (B1604629) group to the guanidine core introduces lipophilicity and the potential for π-π stacking interactions, modifying the compound's biological and physical properties. researchgate.net

This evolution has been driven by the diverse biological activities exhibited by substituted guanidines. Scientists have explored these compounds for a wide range of therapeutic applications, including their potential as antibacterial, antifungal, antiviral, and antiprotozoal agents. researchgate.netmdpi.com The ability of the guanidinium group to interact with biological targets like enzymes and receptors makes it a valuable pharmacophore in drug design. researchgate.net N-Benzylguanidine and its analogues are frequently used as building blocks in the synthesis of more complex molecules and as scaffolds in the development of novel therapeutic agents. mdpi.comnih.gov For instance, research has focused on designing N-benzyl piperidine (B6355638) derivatives as potential treatments for Alzheimer's disease. nih.gov

Scope and Objectives of Contemporary Academic Inquiry into N-Benzylguanidine Hydrochloride

Current academic research on this compound is multifaceted, focusing on its synthesis, chemical properties, and applications as both a research tool and a precursor for new functional molecules.

Key areas of contemporary research include:

Synthetic Methodologies: Developing efficient and novel methods for the synthesis of this compound and its derivatives is an ongoing area of interest. mdpi.comnih.govgoogle.com

Medicinal Chemistry: A primary objective is the design and synthesis of new benzylguanidine analogues with potent and selective biological activities. mdpi.com This includes exploring their potential as antimicrobial agents to combat drug-resistant pathogens and as inhibitors of enzymes implicated in various diseases. mdpi.comnih.gov A recent study detailed the synthesis of a series of benzyl guanidine derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing potent inhibitory effects. mdpi.com

Chemical Biology: this compound serves as a tool to probe biological systems. Its ability to mimic the arginine side chain allows researchers to study protein-protein interactions and enzyme mechanisms.

Materials Science: The guanidinium group is explored for its potential in creating novel materials, including its incorporation into high-energy materials. researchgate.net

The overarching goal of this research is to leverage the unique properties of the benzylguanidine scaffold to address challenges in medicine and materials science.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClN₃ | sigmaaldrich.com |

| Molecular Weight | 185.65 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | SGNLZDSZLBOVGT-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 2211-57-6 (for Benzylguanidine) | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNLZDSZLBOVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-49-5 | |

| Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of N Benzylguanidine Hydrochloride

Established Synthetic Pathways for N-Benzylguanidine Hydrochloride

The synthesis of this compound can be broadly categorized into two primary strategies: direct guanidination of benzylamine (B48309) precursors and the construction of the guanidine (B92328) moiety from other functional groups.

Direct Guanidination Approaches for N-Benzylguanidine Synthesis

Direct guanidination involves the reaction of a benzylamine derivative with a guanidinylating agent. A prevalent method utilizes commercially available or synthesized benzylamines and a protected S-methylisothiourea, such as N,N'-di-Boc-S-methylisothiourea. This approach is versatile and allows for the introduction of various substituents on the aromatic ring. The general scheme involves the reaction of the benzylamine with the guanidinylating agent in a suitable solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (Et3N). The resulting Boc-protected N-benzylguanidine is then deprotected using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), to yield the desired N-benzylguanidine salt. nih.govmdpi.com The final product can be converted to the hydrochloride salt by treatment with methanolic HCl. nih.gov

Another classical approach involves the reaction of benzylamine hydrochloride with cyanamide (B42294). umich.edu This reaction can be carried out in refluxing water or other solvents like 1-butanol. umich.edu The reaction of meta-iodobenzylamine hydrochloride with cyanamide at 100°C has been a key step in the synthesis of meta-iodobenzylguanidine (MIBG). nih.gov

The choice of the guanidinylating agent can influence the reaction conditions and efficiency. For instance, 1-guanyl-3,5-dimethylpyrazole nitrate (B79036) has also been employed as a guanidinylating agent in the synthesis of radiolabeled benzylguanidine. umich.edu

Precursor-Based Synthesis Strategies for N-Benzylguanidine

Precursor-based strategies involve the synthesis of a molecule already containing the core benzylamine structure, which is then converted to the guanidine. These methods offer flexibility in the introduction of functional groups and are particularly useful for creating complex derivatives.

One common strategy starts with a substituted benzaldehyde (B42025). Reductive amination of the aldehyde can generate the corresponding benzylamine intermediate. nih.gov For example, a dichlorophenyl-substituted aldehyde can be reacted with an amine, followed by reduction with sodium borohydride (B1222165) (NaBH4), to produce the substituted benzylamine. This intermediate is then subjected to guanidination with a protected S-methylisothiourea, followed by deprotection to afford the final N-benzylguanidine derivative. nih.gov

Another precursor-based approach begins with aminomethylphenols. The amino group is first guanidinylated using a protected S-methylisothiourea. Subsequently, the phenolic hydroxyl group can be alkylated (benzylated) under basic conditions. Finally, acid-mediated deprotection of the Boc groups yields the desired N-benzylguanidine derivatives. mdpi.com

Synthesis of N-Benzylguanidine Derivatives and Analogues

The core N-benzylguanidine scaffold can be readily modified to explore structure-activity relationships and develop new therapeutic agents. Modifications can be introduced at the nitrogen atoms of the guanidine group or on the aromatic ring.

Strategies for N-Substitution and Aromatic Ring Modification in N-Benzylguanidine Derivatives

N-substitution on the guanidine moiety can be achieved by using appropriately substituted guanidinylating agents or by modifying the guanidine group after its formation. However, direct N-alkylation of the benzylguanidine can be challenging due to the basicity of the guanidine group.

Modifications on the aromatic ring are more common and are typically introduced by starting with a substituted benzylamine or benzaldehyde precursor. A wide range of substituents, including halogens, alkyl, alkoxy, and nitro groups, can be incorporated into the meta, para, or ortho positions of the phenyl ring. For instance, meta- and para-substituted benzylguanidine derivatives have been synthesized from the corresponding 3- and 4-aminomethylphenol derivatives. mdpi.com

The following table summarizes some examples of synthesized N-benzylguanidine derivatives with aromatic ring modifications:

| Starting Material | Reagents and Conditions | Final Product | Reference |

| 3-Aminomethylphenol | 1. BocN=C(SMe)NHBoc, Et3N, DMF; 2. Benzyl (B1604629) halide, K2CO3, acetone; 3. TFA, CH2Cl2 | meta-substituted benzyl guanidine compounds | mdpi.com |

| 4-Aminomethylphenol | 1. BocN=C(SMe)NHBoc, Et3N, DMF; 2. Benzyl halide, K2CO3, acetone; 3. TFA, CH2Cl2 | para-substituted benzyl guanidine compounds | mdpi.com |

| 2,3-Dichlorobenzaldehyde | 1. R-NH2, MeOH; NaBH4; 2. BocN=C(SMe)NHBoc, Et3N, DMF; 3. TFA, CH2Cl2 | N-(2,3-Dichlorobenzyl)guanidine derivatives | nih.gov |

Incorporation of N-Benzylguanidine into Complex Molecular Architectures

The N-benzylguanidine moiety has been incorporated into more complex molecular frameworks to create hybrid molecules with unique properties. For example, hybrid molecules combining benzylguanidine with the alkylating group of melphalan (B128) have been synthesized. researchgate.net This involved a multi-step synthesis starting from precursors that were then coupled to form the final complex structure. researchgate.net

Tetrahydroisoquinoline-based compounds containing the benzylguanidine moiety have also been prepared to explore the effects of conformational restriction. The synthesis involved N-Boc protection of a hydroxy-substituted tetrahydroisoquinoline, followed by benzylation, guanidination, and Boc deprotection.

Radiosynthesis and Isotopic Labeling Approaches

Isotopic labeling is a critical technique for studying the biodistribution and mechanism of action of N-benzylguanidine derivatives in vivo. wikipedia.org Various radioisotopes, including iodine-123 (¹²³I), iodine-131 (B157037) (¹³¹I), fluorine-18 (B77423) (¹⁸F), and carbon-11 (B1219553) (¹¹C), have been incorporated into benzylguanidine analogues.

Radioiodinated meta-iodobenzylguanidine (MIBG) is a widely used radiopharmaceutical. nih.govnih.gov The labeling is typically achieved through an isotopic exchange reaction where a non-radioactive iodine atom on the MIBG precursor is replaced with a radioactive iodine isotope. researchgate.netnih.gov This reaction can be performed using a solid-phase method at high temperatures or through more rapid, solution-based methods using catalysts like copper sulfate. nih.gov

The synthesis of ¹⁸F-labeled benzylguanidine analogues, such as [¹⁸F]MFBG (meta-fluorobenzylguanidine), has been developed for positron emission tomography (PET) imaging. researchgate.netscispace.comnih.gov One approach involves a multi-step synthesis starting with the radiofluorination of a precursor like 3-cyano-N,N,N-trimethylbenzenaminium triflate. The resulting [¹⁸F]fluorobenzonitrile is then reduced to [¹⁸F]fluorobenzylamine, which is subsequently reacted with a guanidinylating agent to form the final product. scispace.comnih.gov More efficient, automated methods have been developed using diaryliodonium salt precursors for the radiofluorination step. researchgate.net

Carbon-14 (B1195169) (¹⁴C) and Carbon-11 (¹¹C) labeling have also been reported. [¹⁴C]-Benzylguanidine has been synthesized by reacting [¹⁴C]-benzylamine hydrochloride with cyanamide in 1-butanol. umich.edu The synthesis of ¹¹C-labeled compounds, with a very short half-life of 20.4 minutes, requires rapid reaction and purification protocols. mdpi.com The primary precursors for ¹¹C-labeling are [¹¹C]carbon dioxide and [¹¹C]methane, which are converted into more reactive species like [¹¹C]methyl iodide or [¹¹C]hydrogen cyanide for incorporation into the target molecule. nih.govnih.gov

The table below provides a summary of different radio-labeled N-benzylguanidine analogues and their synthesis methods.

| Radioisotope | Labeled Compound | Precursor | Labeling Method | Reference |

| ¹²³I / ¹³¹I | MIBG | meta-iodobenzylguanidine | Isotopic exchange | researchgate.netnih.gov |

| ¹⁸F | [¹⁸F]MFBG | 3-Cyano-N,N,N-trimethylbenzenaminium triflate | Nucleophilic substitution | scispace.comnih.gov |

| ¹⁸F | [¹⁸F]MFBG | Diaryliodonium salt | Thermolysis of diaryliodonium fluoride | researchgate.net |

| ¹⁴C | [¹⁴C]Benzylguanidine | [¹⁴C]Benzylamine hydrochloride | Reaction with cyanamide | umich.edu |

| ¹¹C | [¹¹C]Carbonyl compounds | Various | [¹¹C]CO₂ fixation or [¹¹C]carbonylation | nih.gov |

Synthesis of Carbon-14 Labeled Benzylguanidine Analogues

The introduction of a carbon-14 (¹⁴C) label into the benzylguanidine structure is crucial for in vivo pharmacological studies to understand the compound's mechanism of action and metabolism. While a direct synthesis for ¹⁴C-labeled this compound is not extensively documented in publicly available literature, the synthesis can be inferred from established methods for labeling similar compounds. A common strategy involves using a ¹⁴C-labeled precursor that can be incorporated into the benzylguanidine scaffold.

For instance, a plausible synthetic route could start with [¹⁴C]benzylamine or a derivative thereof. The synthesis of ¹⁴C-labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, for example, utilized [¹⁴C]phenylalanine as a starting material, which was derived from [¹⁴C]BaCO₃. researchgate.net A similar approach could be envisioned for [¹⁴C]benzylguanidine, where [¹⁴C]benzyl bromide, also preparable from Ba[¹⁴C]O₃, serves as the key labeled precursor. researchgate.net

A general two-step sequence for the guanylation of a primary amine is a well-established method. nih.gov This involves the reaction of the amine with a protected guanylating agent, followed by deprotection. In the context of a ¹⁴C-labeled synthesis, [¹⁴C]benzylamine would be reacted with a reagent like N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent such as mercury (II) chloride. nih.gov The subsequent removal of the Boc protecting groups using an acid, such as trifluoroacetic acid (TFA), would yield the desired [¹⁴C]N-benzylguanidine, which can then be converted to its hydrochloride salt.

Table 1: Key Reagents and Intermediates in a Proposed ¹⁴C-Labeling Synthesis

| Compound Name | Role in Synthesis |

| [¹⁴C]Benzyl bromide | Labeled starting material |

| [¹⁴C]Benzylamine | Key labeled intermediate |

| N,N'-di-Boc-S-methylisothiourea | Guanylating agent |

| Trifluoroacetic acid (TFA) | Deprotection agent |

This proposed pathway provides a high-level overview of how carbon-14 can be incorporated into the N-benzylguanidine structure, leveraging common organic chemistry transformations.

Synthesis of Halogenated Benzylguanidine Analogues (e.g., Astatinated)

The synthesis of halogenated benzylguanidine analogues is of significant interest for the development of radiopharmaceuticals. Astatine-211 (²¹¹At), an alpha-emitting radionuclide, is particularly promising for targeted alpha therapy. The synthesis of 1-(m-[²¹¹At]astatobenzyl)guanidine ([²¹¹At]MABG) has been successfully achieved and provides a clear example of the synthesis of a halogenated benzylguanidine analogue. nih.gov

The synthesis of [²¹¹At]MABG was accomplished via an astato-demetalation reaction, specifically through two primary routes starting from organometallic precursors. nih.gov

Route 1: Astato-destannylation

Route 2: Astato-desilylation

A more efficient route involves the astato-desilylation of a silylated precursor, 1-[3-(trimethylsilyl)benzyl]guanidine. The reaction is mediated by N-chlorosuccinimide in trifluoroacetic acid. This method proved to be highly effective, with reaction conditions significantly influencing the radiochemical yield. A key finding was the marked effect of temperature on the reaction's success. Optimal yields of 85% were achieved within 5 minutes at a reaction temperature of 70°C using 0.5 µmol of the precursor. nih.gov

Table 2: Reaction Conditions for the Synthesis of [²¹¹At]MABG via Astato-desilylation

| Parameter | Condition |

| Precursor | 1-[3-(trimethylsilyl)benzyl]guanidine |

| Reagent | N-Chlorosuccinimide |

| Solvent | Trifluoroacetic acid |

| Temperature | 70°C |

| Reaction Time | 5 minutes |

| Radiochemical Yield | 85% |

These synthetic strategies highlight the methods used to introduce halogen isotopes into the benzylguanidine structure, paving the way for the development of novel radiotherapeutic agents. The successful synthesis of astatinated benzylguanidine demonstrates a robust methodology for producing alpha-emitting radiopharmaceuticals.

Compound Information

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Benzylguanidine Compounds

Core N-Benzylguanidine Scaffold in Ligand Design

The N-benzylguanidine structure comprises a flexible benzyl (B1604629) group attached to a highly basic guanidinium (B1211019) moiety. This combination of a hydrophobic aromatic ring and a positively charged, hydrogen-bond-donating group allows for multifaceted interactions with biological targets. The benzyl fragment can effectively occupy hydrophobic pockets within receptor binding sites, while the guanidinium group, which is typically protonated at physiological pH, can form strong ionic bonds and hydrogen bond networks with acidic amino acid residues like aspartate and glutamate.

Impact of Structural Modifications on Biological Recognition

Alterations to either the guanidinium head or the benzyl tail of the N-benzylguanidine scaffold can dramatically influence biological activity, demonstrating clear SAR trends.

Substituent Effects on Guanidinium Moiety Interactions

The guanidinium moiety is a critical interaction hub, and even minor modifications can lead to significant changes in biological activity. The substitution pattern on the guanidine (B92328) nitrogen atoms can dictate binding affinity and selectivity.

Research on antimicrobial agents has shown that the unsubstituted guanidine group is often crucial for potency. For example, in a series of benzylguanidine derivatives tested against S. aureus, substitution of a hydrogen atom on a guanidine nitrogen with a methyl or methoxyethyl group resulted in a substantial decrease in antimicrobial activity. The parent compound, with an unsubstituted guanidine, exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, whereas the N-methylated and N-methoxyethylated derivatives had MICs of 32 µg/mL. This suggests that the hydrogen-bonding capacity of the terminal nitrogens is essential for the antimicrobial mechanism.

Conversely, strategic modification of the guanidine group can be exploited to fine-tune selectivity. Studies on ligands targeting integrins, a family of cell adhesion receptors, have demonstrated that distinct modifications on the guanidine group of RGD (arginine-glycine-aspartic acid) mimetics can switch subtype selectivity. mdpi.com By altering the substitution on the guanidine, it is possible to discriminate between different integrin α-subunits. mdpi.com Similarly, in the case of guanabenz, an antihypertensive drug with known α2-adrenergic agonist activity, modifications to the guanidine group helped to separate this activity from its potent antiprion effects, highlighting the role of the guanidinium moiety in defining the pharmacological profile of a molecule.

Table 1: Effect of Guanidinium Moiety Substitution on Antimicrobial Activity

| Compound | R Group on Guanidine Nitrogen | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound 9g (parent) | -H | 1 |

| Compound 51a | -CH₃ | 32 |

| Compound 51b | -CH₂CH₂OCH₃ | 32 |

Aromatic Ring Substitutions and Linker Variations in N-Benzylguanidine Derivatives

Aromatic ring substitutions have a profound impact on potency. In the development of antimicrobial benzyl guanidines, the position and nature of substituents on the phenyl ring were critical. For instance, dichlorobenzyl derivatives proved to be significantly more potent against S. aureus than their monochlorobenzyl counterparts. Specifically, a 2,3-dichlorobenzyl derivative showed an MIC of 0.5 µg/mL against S. aureus, while a 3,4-dichlorobenzyl derivative had an MIC of 1 µg/mL, both demonstrating high potency.

Linker modifications also play a crucial role in determining biological activity and selectivity. The length, rigidity, and chemical nature of the linker can properly position the key pharmacophoric elements. In a study on histamine (B1213489) H3 receptor antagonists, replacing a flexible seven-carbon chain with a more rigid para-phenylene group led to a significant shift in activity, resulting in potent muscarinic M2 and M4 receptor antagonists. nih.gov This demonstrates how linker strategy can completely redirect the therapeutic application of a core scaffold. The introduction of different linker types, such as replacing an O-benzyl ether linkage with a direct carbon-carbon bond to an aromatic system, has also been shown to reduce antimicrobial activity, indicating the importance of the linker's chemical nature.

Table 2: Effect of Aromatic Ring Substitution on Antimicrobial Activity

| Compound | Substitution on Benzyl Ring | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|---|

| Compound 9s | 3-chloro | 16 | 16 |

| Compound 9t | 4-chloro | 16 | 16 |

| Compound 9u | 2,4-dichloro | 4 | 16 |

| Compound 9v | 2,3-dichloro | 0.5 | 4 |

Stereochemical Considerations in N-Benzylguanidine Analogues

Stereochemistry is a fundamental principle in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a chiral biological target such as a protein or nucleic acid. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

While the parent N-benzylguanidine hydrochloride is not chiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological properties. A chiral center could be introduced, for example, by adding a substituent to the benzylic carbon or by incorporating a chiral linker. Although the principle is well-established, specific and extensive studies detailing the stereochemical SAR of N-benzylguanidine analogues are not widely represented in the surveyed literature. The exploration of stereoisomerism remains a potential avenue for the further refinement of N-benzylguanidine-based ligands to achieve greater potency and selectivity.

Mechanistic Investigations of N Benzylguanidine Biological Activity Preclinical Focus

Interaction with Transmembrane Receptors and Transporters

N-Benzylguanidine and its derivatives have been the subject of numerous preclinical investigations to elucidate their mechanisms of action, particularly their interactions with various transmembrane proteins. These studies have revealed a diverse pharmacological profile, with activities spanning adrenergic transporters, histamine (B1213489) receptors, integrins, and chemokine receptors.

The norepinephrine (B1679862) transporter (NET) is a key protein in the regulation of norepinephrine levels in the synapse and is expressed in high levels in neuroblastomas, which originate from the sympathetic neural precursors. nih.gov Benzylguanidine, as an analog of norepinephrine, is recognized and actively transported by NET. nih.govnih.gov This transport is an ATP-dependent process, also known as Uptake-1, which is saturable and dependent on sodium and chloride ions. nih.gov The interaction with NET allows for the targeted delivery of molecules to cells expressing this transporter. For instance, nanoparticles conjugated with benzylguanidine have been developed to deliver chemotherapeutic agents like paclitaxel (B517696) specifically to neuroblastoma cells, resulting in higher drug concentrations in tumors compared to non-targeted nanoparticles. nih.gov

The binding of ligands to NET involves specific molecular interactions. Modeling studies suggest that the benzyl (B1604629) side chain of norepinephrine forms π-cation interactions with a phenylalanine residue (Phe72) in the transporter. google.com The affinity and uptake of benzylguanidine derivatives can be influenced by their chemical structure. For example, fluorinated analogs such as [¹⁸F]MFBG (meta-fluorobenzylguanidine) and [¹⁸F]PFBG (para-fluorobenzylguanidine) have been synthesized and evaluated for PET imaging of NET. nih.gov While these analogs showed lower affinity and uptake compared to the established clinical agent meta-iodobenzylguanidine (MIBG), [¹⁸F]MFBG demonstrated favorable imaging characteristics due to more rapid body clearance. nih.gov The position of substituents on the benzyl ring significantly affects the synthesis and biological activity of these compounds. nih.gov

Comparative in vitro and in vivo data of Benzylguanidine Analogs for NET

| Compound | Relative Affinity to hNET (vs. MIBG) | Relative in vitro Uptake in C6-hNET cells (vs. MIBG) | Tumor Accumulation in vivo (C6-hNET xenografts) |

|---|---|---|---|

| [¹⁸F]MFBG | 2.8-fold lower | ~4-fold lower | 1.6-fold higher than [¹⁸F]PFBG at 1h p.i. |

| [¹⁸F]PFBG | Not specified | Similar to [¹⁸F]MFBG | Lower than [¹⁸F]MFBG at 1h p.i. |

| [¹²³I]/[¹²⁴I]MIBG | Reference | Reference | Lower than no-carrier-added [¹²⁴I]MIBG |

Derivatives of N-benzylguanidine have been identified as potent antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters like acetylcholine (B1216132). nih.govnih.gov Blocking H3R increases acetylcholine release, a mechanism of interest for cognitive enhancement. nih.gov The guanidine (B92328) group is a key structural feature for this activity. rsc.org

Interestingly, simple structural modifications to H3R antagonists containing a guanidine moiety have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors (M2R, M4R). nih.govrsc.org For example, replacing a flexible seven-carbon linker in known H3R antagonists with a more rigid p-phenylene group resulted in a significant decrease in H3R affinity but the emergence of strong antagonistic activity at M2R and M4R. nih.gov The compound ADS10227, a benzylguanidine derivative, showed high affinity for human M2R and M4R in the nanomolar range. nih.gov

The mechanism of binding involves key amino acid interactions within the receptor's active site. For the muscarinic receptors, a hydrogen-bond network is formed between the guanidine group of the ligand and specific asparagine and alanine (B10760859) residues (N404/N417 and A194/A203 in M2R/M4R respectively). rsc.org The benzyl group of the ligand strengthens interactions with other aromatic residues within the binding pocket. rsc.org The structural differences between the histamine H3 receptor and muscarinic receptors, such as the presence of glutamic acid in H3R versus alanine in muscarinic receptors at position 5.46, are critical determinants of ligand selectivity. rsc.org

Binding Affinities (Ki [nM]) of a Benzylguanidine Derivative

| Compound | hM2R Affinity (Ki [nM]) | hM4R Affinity (Ki [nM]) |

|---|---|---|

| ADS10227 | 2.8 | 5.1 |

The guanidine group, a central feature of N-benzylguanidine, is a crucial pharmacophore for interaction with integrin receptors. nih.govrsc.org Integrins are cell adhesion receptors involved in cell-matrix and cell-cell interactions, playing significant roles in pathological processes like cancer. nih.gov Many integrin ligands mimic the natural Arginine-Glycine-Aspartic acid (RGD) sequence, where the guanidine group of arginine is essential for binding. nih.govrsc.org

Modification of the guanidine group in RGD-mimetic peptides has been shown to modulate integrin subtype selectivity. nih.govrsc.org For instance, N-methylation of the guanidine group can turn a biselective αvβ3/α5β1 integrin antagonist into a selective ligand for the αvβ3 subtype. nih.gov This is because the modification can disrupt specific interactions, such as the "end-on" interaction with a glutamine residue unique to the α5β1 subtype, while preserving the "side-on" interaction with an aspartate residue present in both αv and α5 subunits. nih.gov Furthermore, the use of benzylguanidine has been proposed as a strategy to control the growth of neural tumors like neuroblastoma, which can highly express the αvβ3 integrin receptor. wikipedia.org

The C-X-C Chemokine Receptor Type 4 (CXCR4) is a G-protein coupled receptor that plays a role in cell migration and is a co-receptor for HIV-1 entry. wikipedia.org Guanidine-based compounds have been developed as CXCR4 ligands. wikipedia.org Specifically, conjugates of polyamines like spermine (B22157) and spermidine (B129725) with phenylguanide or naphthylguanide have shown the ability to bind to CXCR4 and inhibit HIV-1 infection. wikipedia.org

These compounds act as antagonists, inhibiting the binding of the natural ligand SDF-1 and blocking HIV-1 entry through this co-receptor. wikipedia.org Docking simulations based on the crystal structure of CXCR4 have guided the synthesis of more potent derivatives. wikipedia.org Naphthylguanide derivatives of spermine demonstrated a five-fold higher affinity for CXCR4 compared to the earlier phenylguanide compounds, with IC50 values for binding inhibition in the nanomolar range. wikipedia.org

CXCR4 Binding and HIV-1 Inhibition by Guanide Compounds

| Compound | CXCR4 Binding IC50 (nM) | X4 HIV-1 Infection IC50 (nM) |

|---|---|---|

| Spermine tris-1-naphthylguanide | 40 | 50-100 |

| Spermine/Spermidine phenylguanides | ~200 | Low micromolar |

Enzyme Inhibition Studies of N-Benzylguanidine Analogues

Nitric oxide (NO) is a key signaling molecule produced by the enzyme nitric oxide synthase (NOS), which exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). researchgate.net Overproduction of NO by iNOS is implicated in chronic inflammation and tissue damage. Guanidine-based compounds, structurally related to the NOS substrate L-arginine, are effective inhibitors of this enzyme family. researchgate.net

Aminoguanidine, a well-studied NOS inhibitor, shows relative specificity for iNOS and has demonstrated neuroprotective effects in preclinical models of glaucoma by reducing excessive NO production. Building on this, a series of Nω-nitro-Nω'-substituted guanidines have been synthesized and evaluated as potential NOS inhibitors. researchgate.net These nitroguanidine (B56551) derivatives have shown varying degrees of potency and selectivity across the three NOS isoforms. researchgate.net The studies aim to identify compounds with increased activity and selectivity for iNOS, which could be beneficial in inflammatory conditions. researchgate.net

Inhibitory Activity of Selected Nitroguanidine Derivatives on NOS Isoforms

| Compound | Target Isoform | Activity/Selectivity |

|---|---|---|

| Aminoguanidine | iNOS | Relatively specific inhibitor |

| Nitroguanidine Derivatives (general) | nNOS, iNOS, eNOS | Varying potency and selectivity; some candidates show excellent activity and good selectivity for nNOS, with one showing good selectivity for iNOS. researchgate.net |

Serine Protease Inhibition (e.g., Trypsin-like, Urokinase) by Benzylguanidine Compounds

Serine proteases are a class of enzymes crucial to numerous physiological and pathological processes, including digestion, blood coagulation, and tumor invasion. wikipedia.orgnih.gov These enzymes are characterized by a serine residue in their active site that acts as a nucleophile to cleave peptide bonds. wikipedia.org The inhibition of specific serine proteases, such as trypsin-like proteases and urokinase-type plasminogen activator (uPA), is a therapeutic strategy for various diseases.

Benzylguanidine derivatives have been investigated as inhibitors of serine proteases. The guanidine group can mimic the side chain of arginine, a common substrate residue for trypsin-like proteases, allowing it to interact with the S1 pocket of the enzyme. nih.gov

Trypsin-like Protease Inhibition:

Trypsin-like serine proteases cleave peptide bonds following a positively charged amino acid, typically arginine or lysine. The inhibition of these enzymes is a target for various therapeutic interventions. nih.gov Research has shown that certain benzylguanidine derivatives can act as potent and irreversible inhibitors of trypsin. nih.gov

Urokinase (uPA) Inhibition:

Urokinase-type plasminogen activator (uPA) is a serine protease that is overexpressed in many types of cancer and is correlated with tumor cell migration, invasion, and metastasis. nih.gov Consequently, inhibiting uPA is a promising approach for anti-cancer therapies.

In the pursuit of uPA inhibitors, (4-aminomethyl)phenylguanidine was identified as a promising starting point due to the ability of the phenylguanidine moiety to fit into the S1 pocket of the enzyme. nih.gov However, studies revealed that while phenylguanidine itself showed inhibitory activity, benzylguanidine was found to be inactive against uPA. nih.gov This suggests that the spatial arrangement and flexibility of the inhibitor are critical for effective binding to the active site of uPA, which is more constrained compared to other serine proteases like trypsin. nih.gov

Further derivatization of (4-aminomethyl)phenylguanidine led to the discovery of potent and selective nonpeptidic uPA inhibitors. nih.gov X-ray crystallography of a complex between the uPA B-chain and one such inhibitor revealed that the phenylguanidine group indeed occupies the S1 pocket. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Key Findings |

| Benzylguanidine | Urokinase (uPA) | Inactive | The addition of a methylene (B1212753) group between the phenyl and guanidine moieties likely prevents optimal binding in the constrained active site of uPA. nih.gov |

| Phenylguanidine | Urokinase (uPA) | Active | The phenylguanidine moiety can effectively interact with the S1 pocket of uPA. nih.gov |

| (4-aminomethyl)phenylguanidine Derivatives | Urokinase (uPA) | Potent and Selective Inhibition | Iterative derivatization led to the development of highly selective nonpeptidic uPA inhibitors. nih.gov |

| Benzamidine (B55565) Derivatives | Serine Proteases | Growth Inhibition of Colon Carcinoma Cells | A tetra-benzamidine derivative, TAPP-Br, inhibited the growth of human colon carcinoma cell lines, suggesting a role for serine protease inhibition in cancer therapy. nih.govnih.gov |

Cholinesterase Inhibition (AChE, BuChE) by Guanidine Derivatives

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes responsible for the hydrolysis of choline-based esters. mdpi.comresearchgate.net AChE plays a critical role in terminating neurotransmission at cholinergic synapses, while the function of BuChE is less defined but is known to hydrolyze acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. nih.gov

Guanidine derivatives have emerged as a class of compounds with cholinesterase inhibitory properties. mdpi.comnih.gov

Mechanism of Inhibition:

Studies on various guanidine derivatives have revealed different modes of cholinesterase inhibition. For instance, some natural guanidine alkaloids have shown potent, mixed-type inhibition of both AChE and BuChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. mdpi.com In contrast, other studies have indicated a noncompetitive mechanism of inhibition for certain alkaloids. nih.gov The structural differences between AChE and BuChE, particularly in the peripheral anionic site and the width of the aromatic gorge, can lead to differential inhibition by various compounds. nih.gov

N-Benzylguanidine and its Derivatives:

While direct studies on N-Benzylguanidine hydrochloride as a cholinesterase inhibitor are not extensively detailed in the provided context, the broader class of guanidine and benzyl-containing compounds has shown activity. For example, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov These compounds, which incorporate a benzyl group, demonstrated inhibitory activity against AChE. nih.gov Another study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives found that while none of the compounds inhibited AChE, several showed inhibitory activity against BuChE. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Inhibitory Activity (IC₅₀/Kᵢ) | Mode of Inhibition |

| Buthutin A (Guanidine Alkaloid) | AChE, BuChE | IC₅₀: 7.83 µM (AChE), 47.44 µM (BuChE) mdpi.com | Mixed-type mdpi.com |

| N-benzylpiperidine carboxamide derivatives | AChE | IC₅₀: 0.41 µM and 5.94 µM for the most active analogues nih.gov | Not specified |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | BuChE | Inhibition rate of 55% at 100 µM for the most potent compound nih.gov | Not specified |

| Boldine (Alkaloid) | AChE, BuChE | IC₅₀: 372 µmol/l (AChE), 321 µmol/l (BuChE) nih.gov | Noncompetitive nih.gov |

Mitochondrial and Cellular Pathway Modulations

N-Benzylguanidine and its derivatives have been shown to influence mitochondrial function and other cellular pathways, indicating a broader spectrum of biological activity beyond enzyme inhibition.

Mitochondrial Inhibition Mechanisms of N-Benzylguanidine

Derivatives of guanidine, such as phenethylbiguanide, are recognized as potent inhibitors of mitochondrial respiration. nih.gov These compounds can interfere with the electron transport chain, a critical process for ATP production. mdpi.com The inhibition of mitochondrial function can lead to a decrease in cellular energy levels and the induction of apoptosis. mdpi.com

Studies have shown that the inhibitory effect of guanidine derivatives on mitochondrial respiration can be influenced by factors within the mitochondrial environment. For instance, long-chain free fatty acids can interfere with the inhibitory action of phenethylbiguanide. nih.gov This interaction is dependent on the binding of fatty acids to the mitochondria. nih.gov Furthermore, serum albumin can potentiate the inhibitory effects of guanidine derivatives, likely by removing endogenous mitochondrial free fatty acids. nih.gov

Effects on Cellular Uptake and Membrane Penetration by Benzylguanidine Conjugates

The cellular uptake of benzylguanidine and its conjugates is a key determinant of their biological activity. Certain benzylguanidine derivatives, such as meta-iodobenzylguanidine (mIBG), are known to be taken up by cells, particularly neuroblastoma cells, through the noradrenaline transporter (NAT). nih.gov This selective uptake mechanism has been exploited for the targeted delivery of therapeutic agents.

Hybrid molecules combining a benzylguanidine moiety with an alkylating agent have been synthesized to target neuroblastoma cells. nih.gov Competitive uptake experiments have demonstrated that these benzylguanidine conjugates can effectively compete with noradrenaline for uptake into neuroblastoma cells expressing NAT. nih.gov This targeted delivery enhances the cytotoxic effects of the alkylating agent on these cancer cells. nih.gov

Radiolabelled benzylguanidine conjugates have also been developed for targeted radiotherapy. nih.gov These conjugates, such as [¹²³I]MIBG, [¹²⁵I]MIBG, and [²¹¹At]MABG, have shown high toxicity to neuroblastoma cells in vitro. nih.gov The efficacy of these radioconjugates depends on their cellular localization and the type of radiation emitted. nih.gov

Autophagy and Oxidative Stress Induction in Cellular Models

The inhibition of mitochondrial function by compounds like N-benzylguanidine can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. mdpi.com This increase in oxidative stress can, in turn, trigger cellular processes such as autophagy and apoptosis.

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can be a protective mechanism, but excessive autophagy can lead to cell death. nih.gov Some serine proteases, like cathepsin A, are known to inhibit autophagy. nih.gov While direct evidence linking N-benzylguanidine to autophagy induction is not explicitly detailed in the provided context, its known effect on mitochondrial function and oxidative stress suggests a potential role in modulating this pathway.

The inhibition of cell growth in human colon carcinoma cells by a serine protease-inhibiting benzamidine derivative was associated with a decrease in the expression of nuclear oncogenes and an alteration in protein kinase C activity. nih.govnih.gov These findings suggest that the effects of such compounds on cellular pathways can be complex and multifactorial, potentially involving the modulation of gene expression and signaling cascades.

Computational Chemistry and Molecular Modeling Applications in N Benzylguanidine Research

Molecular Docking and Ligand-Receptor Interaction Analysis of Benzylguanidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org This method is crucial for understanding how benzylguanidine derivatives interact with their biological targets at a molecular level.

Detailed research has utilized molecular docking to investigate the binding of N-substituted benzyl (B1604629)/phenyl acetamides, which share structural similarities with benzylguanidine derivatives, to the HIV-1 reverse transcriptase. These studies revealed that specific derivatives bind deeply within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, providing insights into their potential as antiviral agents. nih.gov Similarly, docking studies of coumarin-based N-benzyl pyridinium (B92312) derivatives, which also contain the benzyl moiety, have shown that these compounds can occupy both the catalytic active site (CAS) and peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. ut.ac.ir

The strength of these interactions is often quantified by a scoring function, which estimates the binding affinity. For instance, in the design of N-benzyl-piperidine derivatives as multi-target inhibitors for Alzheimer's disease, a derivative designated as 4a exhibited the lowest binding free energy, indicating a highly favorable interaction with both acetylcholinesterase and butyrylcholinesterase. nih.gov This computational prediction was subsequently validated by in vitro enzymatic assays, which confirmed that compound 4a was the most potent inhibitor among the series. nih.gov

| Derivative Class | Target Protein | Key Interactions Observed in Docking | Predicted Binding Affinity (if available) |

|---|---|---|---|

| N-substituted benzyl/phenyl acetamides | HIV-1 Reverse Transcriptase (NNRTI pocket) | Deep binding within the pocket | Not specified |

| Coumarin-based N-benzyl pyridinium | Acetylcholinesterase (AChE) | Occupation of both CAS and PAS | Not specified |

| N-benzyl-piperidine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Interaction with key residues in both enzymes | -36.69 ± 4.47 kcal/mol (AChE) and -32.23 ± 3.99 kcal/mol (BuChE) for derivative 4a |

Quantum Chemical Calculations for Conformational Studies of Guanidine (B92328) Moieties

The guanidine group, a key functional component of N-benzylguanidine, can exist in various conformations that influence its binding to target receptors. Quantum chemical calculations offer a high-resolution view of the electronic structure and energetics of these conformations.

These calculations are essential for understanding the intrinsic properties of the guanidine moiety that drive its biological activity. For example, ab initio quantum chemical calculations have been employed to investigate the hydrogenation of carbon monoxide on icy grain mantles, demonstrating the power of these methods to model complex chemical reactions. illinois.edu In the context of drug design, understanding the conformational preferences of the guanidine group is crucial. Studies on N-acylhydrazone derivatives have shown that N-methylation can induce significant conformational shifts, altering the planarity of the molecule and, consequently, its biological activity. rcsi.com

Natural Bond Orbital (NBO) analysis, a quantum chemical technique, provides insights into electronic delocalization and orbital interactions within a molecule. rcsi.com This method can be used to quantify the stability of different conformations of the guanidine group and to understand how substitutions on the benzyl ring or the guanidine nitrogen atoms affect its electronic properties and, therefore, its interactions with a receptor.

In Silico Prediction of Biological Interactions and Selectivity

In silico methods are invaluable for predicting the biological activity and selectivity of N-benzylguanidine derivatives before they are synthesized in the laboratory. These predictions help to prioritize which compounds are most likely to be effective and to have a favorable safety profile.

ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a critical component of this process. For a series of N-benzyl-piperidine derivatives, ADMET predictions indicated that they were likely to be orally bioavailable, capable of crossing the blood-brain barrier, and to have low toxicity. nih.gov These predictions, combined with docking studies, provided a strong rationale for their synthesis and subsequent in vitro testing. nih.gov

The selectivity of a ligand for its intended target over other proteins is a key determinant of its therapeutic utility. Computational methods can be used to predict selectivity by docking a ligand into the binding sites of multiple proteins and comparing the predicted binding affinities. This approach helps to identify potential off-target effects early in the drug discovery process.

Design and Virtual Screening of Novel N-Benzylguanidine Analogues

The knowledge gained from molecular docking, quantum chemical calculations, and in silico predictions provides a solid foundation for the design of novel N-benzylguanidine analogues with improved properties. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed in this endeavor. beilstein-journals.org

In SBDD, the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site and make favorable interactions. saromics.com This approach was used to design 1,4-dibenzoylpiperazines as inhibitors of the β-catenin/B-cell lymphoma 9 protein-protein interaction, a critical pathway in some cancers. researchgate.net Virtual screening is a computational technique that involves docking large libraries of virtual compounds against a target protein to identify potential hits. mdpi.com This method has been successfully used to identify novel antagonists for various receptors. mdpi.com

Ligand-based virtual screening is another powerful technique that is used when the three-dimensional structure of the target protein is unknown. nih.gov This approach uses the structures of known active ligands to identify other compounds in a database with similar properties.

The design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors provides an excellent example of the successful application of these principles. nih.gov Starting from a known class of inhibitors, researchers designed and synthesized a series of new compounds, one of which (compound 20b) exhibited potent antiproliferative activities against several cancer cell lines. nih.gov

| Computational Strategy | Application in N-Benzylguanidine Research | Example Outcome |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Design of analogues that fit a known receptor structure. | Development of potent and selective inhibitors. researchgate.net |

| Ligand-Based Drug Design (LBDD) | Design of analogues based on the structure of known active compounds. | Identification of new chemical scaffolds with similar activity. nih.gov |

| Virtual Screening | Rapidly screening large compound libraries for potential activity. | Identification of hit compounds for further optimization. mdpi.commdpi.com |

Advanced Applications and Preclinical Investigation of N Benzylguanidine Compounds in Disease Models

Exploration as a Scaffold for Multi-Target-Directed Ligands

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's. scilit.com The N-benzylguanidine core structure is being investigated as a foundational element for such MTDLs. By rationally modifying the N-benzylpiperidine structure, which shares similarities with the core of the acetylcholinesterase (AChE) inhibitor donepezil, researchers have designed new derivatives that can potentially inhibit both AChE and butyrylcholinesterase (BuChE). nih.gov

In one study, N-benzylpiperidine analogs were designed and synthesized to act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's disease pathology. nih.govsci-hub.se Certain analogs demonstrated significant and balanced inhibition against both targets. nih.gov These compounds also showed high permeability across the blood-brain barrier in a lab setting and low toxicity to neuroblastoma cell lines. nih.gov Further investigations using molecular docking and dynamics simulations have helped to understand how these designed ligands bind to both AChE and BACE-1. sci-hub.se

Another approach involved the design of N-benzylpiperidine derivatives as dual inhibitors of AChE and BuChE. nih.gov Computational studies predicted that these compounds would be orally bioavailable, capable of crossing the blood-brain barrier, and have low toxicity. nih.gov One particular derivative, 4a , showed the most potent inhibition of both enzymes in in-vitro tests, confirming the in-silico predictions. nih.gov

The benzylpiperazine scaffold has also been explored for its potential in creating dual-acting inhibitors for Alzheimer's disease, targeting both AChE and the aggregation of beta-amyloid plaques. jneonatalsurg.com

Development of Conjugates and Hybrid Molecules

The adaptability of the N-benzylguanidine structure allows for its conjugation with other molecules to create hybrid compounds with enhanced or targeted therapeutic effects.

N-Benzylguanidine-Linked Pseudooligosaccharides and Glycomimetics

Currently, publicly available research specifically detailing the development of N-benzylguanidine-linked pseudooligosaccharides and glycomimetics is limited. Further investigation in this specific area is required to provide detailed information.

Hybrid Molecules with Alkylating Agents for Targeted Delivery

A significant area of research has been the development of hybrid molecules that combine the N-benzylguanidine moiety with alkylating agents. The goal is to leverage the preferential uptake of benzylguanidine derivatives by neuroblastoma cells via the norepinephrine (B1679862) transporter (NAT) to deliver cytotoxic alkylating agents directly to the tumor cells, thereby reducing systemic toxicity. mdpi.com

Researchers have synthesized hybrid molecules of benzylguanidine and the alkylating group of melphalan (B128). mdpi.com These hybrids were designed to combine the selective uptake of benzylguanidines into neuroblastoma cells with the cell-killing ability of melphalan. mdpi.com Both dialkylating and monoalkylating hybrid molecules were created and tested on human neuroblastoma cell lines. mdpi.com The results showed that these hybrid molecules were at least as effective, and in many cases more effective, than melphalan alone at killing neuroblastoma cells. mdpi.com

Another approach involves conjugating benzylguanidine to radionuclides. Radiolabeled meta-iodobenzylguanidine (MIBG) is known to be selectively taken up by neuroendocrine tumors like neuroblastoma. nih.govnih.gov Studies have compared the in-vitro toxicity of benzylguanidines labeled with different radionuclides, including Auger electron emitters ([¹²³I]MIBG and [¹²⁵I]MIBG), an alpha-emitter ([²¹¹At]MABG), and a beta-emitter ([¹³¹I]MIBG), on neuroblastoma cells. nih.govnih.gov The Auger electron- and alpha-emitting conjugates were highly toxic to single-layer cell cultures and small tumor spheroids, while the beta-emitting conjugate was less effective in these models but showed greater efficacy against larger spheroids. nih.govnih.gov These findings suggest that different radioconjugates could be suited for treating different stages of tumor growth. nih.govnih.gov

Preclinical Evaluation in Cellular and Animal Models

The therapeutic potential of N-benzylguanidine compounds is being rigorously assessed in various preclinical models.

Investigation in Neuroblastoma Models

Preclinical models are crucial for understanding and developing treatments for neuroblastoma, a common and often deadly pediatric solid tumor. mdpi.comunibo.it Neuroblastoma research relies heavily on these models due to the limited availability of patient-derived samples for screening potential therapies. mdpi.com

The hybrid molecules of benzylguanidine and the alkylating motif of melphalan have been studied in several human neuroblastoma cell lines, including SK-N-SH, Kelly, and LS cells. mdpi.com These studies assessed the uptake, viability, and proliferation of the cells after treatment with the hybrid compounds. mdpi.com The newly synthesized hybrids demonstrated greater effectiveness against these neuroblastoma cell lines compared to the alkylating drug melphalan on its own. mdpi.com

The cytotoxicity of radiolabeled benzylguanidine conjugates has been investigated in the SK-N-BE(2c) neuroblastoma cell line, grown both as monolayers and as multicellular spheroids. nih.govnih.gov These studies have provided insights into the effectiveness of different types of radiation emitters for targeting neuroblastoma cells in different contexts, from circulating tumor cells to more established tumors. nih.govnih.gov

Assessment in Antileishmanial Research

Researchers have synthesized and evaluated a series of N¹,N²-disubstituted-benzoylguanidines for their activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. tandfonline.comnih.gov Two derivatives in particular, 2g and 2i , showed significant activity against the promastigote form of the parasite with low toxicity to mammalian cells. tandfonline.com

Further investigation into the mechanism of action of these compounds revealed that they induce mitochondrial depolarization, increase reactive oxygen species levels, and trigger the formation of autophagic vacuoles in the parasites. tandfonline.com These compounds were also effective at reducing the number of infected macrophages and the number of amastigotes within the macrophages by stimulating the production of the microbicidal molecule nitric oxide. tandfonline.com In silico predictions also suggested that these compounds have drug-like properties and a low risk of toxicity. tandfonline.com These findings highlight benzoylguanidines as a promising scaffold for the development of new antileishmanial drugs. tandfonline.com

Studies in Cancer Cell Line Models (e.g., Breast Cancer, Ovarian Cancer)

While direct studies on the cytotoxic effects of N-Benzylguanidine hydrochloride in breast and ovarian cancer cell lines are not extensively documented in publicly available research, the broader class of guanidinium-containing compounds has demonstrated notable anticancer activity. The guanidinium (B1211019) group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in the design of various therapeutic agents.

Research into guanidinium-functionalized amphiphilic random copolymers has shown significant anticancer activity against MCF-7 human breast cancer cells, among others. nih.gov These polymers are designed to interact with and disrupt cancer cell membranes. The anticancer efficacy of these polymers was found to be dependent on the structure and composition of their hydrophobic components, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the microgram per milliliter range. nih.gov

A series of novel N-(guanidinyl)benzenesulfonamides, which incorporate a guanidine (B92328) group, were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF-7. nih.gov Several of these compounds exhibited promising activity, with some showing greater potency than the standard chemotherapy drug Doxorubicin. nih.gov For instance, a derivative featuring a 2-cyanoacrylate moiety displayed an IC50 value of 49.5 μM. nih.gov

Furthermore, diaryl guanidinium derivatives have been investigated for their anticancer mechanisms. mdpi.com These compounds have shown cytotoxicity in the low micromolar range against various cancer cell lines, including those of breast cancer. mdpi.com The structure-activity relationship studies of these derivatives have provided insights into the structural features required for enhanced cytotoxic effects. mdpi.com

In the context of ovarian cancer, while direct data for this compound is scarce, the sensitivity of ovarian cancer cells to arginine deprivation through agents like a pegylated recombinant human Arginase I has been demonstrated. nih.gov This highlights a metabolic vulnerability that could potentially be exploited by guanidino-mimetic compounds. The cytotoxicity of certain flavonoids has also been extensively studied in various ovarian cancer cell lines, indicating the diverse range of natural and synthetic compounds being explored for this disease. symbiosisonlinepublishing.comresearchgate.net

Table 1: In Vitro Anticancer Activity of Guanidinium-Containing Compounds in Breast Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| N-(Guanidinyl)benzenesulfonamides | Compound with 2-cyanoacrylate moiety | MCF-7 | 49.5 | nih.gov |

| N-(Guanidinyl)benzenesulfonamides | Compound with 3-oxobutanoate moiety | MCF-7 | 54.8 | nih.gov |

| N-(Guanidinyl)benzenesulfonamides | Pyrazole derivative 6 | MCF-7 | 59.0 | nih.gov |

| N-(Guanidinyl)benzenesulfonamides | Pyridine derivative 9 | MCF-7 | 59.2 | nih.gov |

| Diaryl Guanidinium Derivatives | Compound 7 (with 2-F and 4-I substituents) | HL-60 (Leukemia) | 8.63 | mdpi.com |

| Diaryl Guanidinium Derivatives | Compound 3 (shorter analogue) | HL-60 (Leukemia) | 3.08 | mdpi.com |

| Guanidinium-functionalized Copolymers | H1 | MCF-7 | ~20-40 µg/mL | nih.gov |

| Guanidinium-functionalized Copolymers | P2 | MCF-7 | ~20-40 µg/mL | nih.gov |

| Guanidinium-functionalized Copolymers | P5 | MCF-7 | ~20-40 µg/mL | nih.gov |

Evaluation in Additional Preclinical Disease Models (e.g., Liver Fibrosis, Alzheimer's)

The investigation of N-benzylguanidine compounds extends beyond oncology into other complex diseases such as liver fibrosis and Alzheimer's disease.

Liver Fibrosis: Current research on the direct therapeutic application of this compound in preclinical models of liver fibrosis is limited. However, a related guanidine compound, polyhexamethylene guanidine phosphate (B84403) (PHMG-p), has been used to establish a new mouse model of liver fibrosis. nih.govkoreascience.kr In these studies, intraperitoneal injection of PHMG-p induced significant liver fibrosis, demonstrating that certain guanidine-containing compounds can act as fibrogenic agents. nih.govkoreascience.kr This model is being used to better understand the pathophysiology of liver fibrosis and to evaluate potential anti-fibrotic therapies. nih.govkoreascience.kr It is important to note that in this context, the guanidine compound is used to induce the disease state rather than to treat it.

Alzheimer's Disease: A notable N-benzylguanidine derivative, Guanabenz, has been the subject of preclinical investigation for Alzheimer's disease. Guanabenz is an α2-adrenergic receptor agonist previously used as an antihypertensive medication. Studies have explored its potential to mitigate the neuropathological hallmarks of Alzheimer's.

One study reported that Guanabenz treatment in both cellular and rat models of Alzheimer's disease showed significant protection against disease-specific markers such as acetylcholinesterase (AChE) activity, tau phosphorylation, and amyloid precursor protein levels. proquest.comresearchgate.net The same study also suggested that Guanabenz could attenuate oxidative stress, mitochondrial dysfunction, and neuronal apoptosis. proquest.comresearchgate.net However, it is crucial to note that a retraction has been issued for this particular study, raising concerns about the validity of its findings. nih.gov

The interest in Guanabenz and related compounds stems from the complex interplay between protein misfolding, cellular stress responses, and neurodegeneration in Alzheimer's disease. The interaction between amyloid-β and tau proteins is a central aspect of Alzheimer's pathology, and various therapeutic strategies aim to disrupt this toxic relationship. nih.govyoutube.commdpi.comyoutube.com The potential for benzylguanidine derivatives to modulate cellular stress responses makes them an area of continued, albeit cautious, interest in the search for new Alzheimer's therapies.

Table 2: Preclinical Evaluation of Guanabenz in Alzheimer's Disease Models This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Disease Model | Key Findings (as reported) | Study Status | Source |

|---|---|---|---|---|

| Guanabenz | Cellular and rat models of AD | Protected against increased AChE activity, tau phosphorylation, and amyloid precursor protein levels. Attenuated oxidative stress and neuronal apoptosis. | Retracted | proquest.comresearchgate.netnih.gov |

Analytical and Characterization Methodologies in N Benzylguanidine Research

Spectroscopic Techniques for Structural Elucidation Relevant to Biological Activity

The precise three-dimensional structure and electronic properties of N-Benzylguanidine hydrochloride are fundamental to its biological activity. Spectroscopic methods provide the necessary insights to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For instance, ¹H NMR can be used to identify the protons of the benzyl (B1604629) group and the guanidine (B92328) moiety, with their chemical shifts and coupling patterns confirming their connectivity. nih.gov Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. acs.org

Mass Spectrometry (MS) is another vital tool, primarily used to determine the molecular weight of this compound and to deduce its elemental composition. acs.orgsigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also offer corroborative evidence for the compound's structure.

Infrared (IR) Spectroscopy complements NMR and MS by identifying the functional groups present in the molecule. acs.org Characteristic absorption bands in the IR spectrum can confirm the presence of N-H and C=N bonds within the guanidine group, as well as the aromatic C-H and C=C bonds of the benzyl ring. The specific frequencies of these vibrations can be influenced by the molecule's interaction with its environment, providing clues about its potential binding modes to biological macromolecules.

The data obtained from these spectroscopic techniques collectively provide a detailed picture of the this compound structure. This structural information is paramount for understanding its interaction with biological targets, as the spatial arrangement of atoms and the distribution of electron density are key determinants of its binding affinity and biological function.

Table 1: Spectroscopic Data for the Structural Characterization of N-Benzylguanidine and Related Compounds

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants for aromatic and benzylic protons. | Confirms the presence and connectivity of the benzyl group. |

| ¹³C NMR | Chemical shifts for aromatic, benzylic, and guanidinyl carbons. | Elucidates the carbon backbone of the molecule. acs.org |

| Mass Spectrometry | Molecular ion peak (e.g., at m/z corresponding to the molecular weight). | Determines the molecular mass and confirms the elemental formula. acs.orgsigmaaldrich.com |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=N, and aromatic C-H bonds. | Identifies key functional groups within the molecule. acs.org |

Chromatographic Methods for Purity and Compound Analysis in Research

Ensuring the purity of this compound is crucial for obtaining reliable and reproducible results in research settings. Chromatographic techniques are the gold standard for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. nih.gov By selecting an appropriate stationary phase (e.g., a C18 column) and a suitable mobile phase, it is possible to separate the compound from any impurities or degradation products. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for qualitative analysis and for monitoring the progress of chemical reactions. nih.govyoutube.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The position of the spot after development, represented by its retention factor (Rf) value, can be used to identify the compound by comparison with a standard. Visualization of the spots can be achieved under UV light or by using specific staining reagents. nih.gov For guanidine compounds, specific visualizing agents can be employed. scripps.edu

The choice of chromatographic method depends on the specific requirements of the analysis, with HPLC providing higher resolution and quantitative accuracy, while TLC is often used for rapid screening purposes. nih.govyoutube.com

Table 2: Exemplary Chromatographic Conditions for the Analysis of Guanidine-Related Compounds

| Technique | Stationary Phase | Exemplary Mobile Phase | Detection Method |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with a buffer | UV-Vis Detector |

| TLC | Silica gel 60 F254 | n-hexane-methanol-diethylamine (80:40:5, v/v/v) youtube.com | UV light (254 nm) or chemical stain (e.g., Dragendorff's reagent) youtube.com |

Advanced Binding Assays and Enzymatic Kinetic Determinations in Preclinical Studies

To understand the biological effects of this compound at a molecular level, advanced biochemical and biophysical assays are employed in preclinical research. These studies aim to identify the biological targets of the compound and to quantify the strength and nature of its interactions.

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor or enzyme. acs.org In these assays, a radiolabeled ligand with known affinity for the target is allowed to bind in the presence of varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated, which is a measure of its binding affinity. nih.gov The Cheng-Prusoff equation is often used to derive the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). nih.gov

Enzymatic kinetic studies are performed to investigate the effect of this compound on the activity of a target enzyme. nih.govnih.gov These studies can reveal whether the compound acts as an inhibitor and, if so, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com By measuring the initial reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. nih.gov Analysis of how these parameters change in the presence of the inhibitor provides insight into its mode of action. nih.govresearchgate.netresearchgate.net For instance, a competitive inhibitor will increase the apparent Km without affecting Vmax.

Other advanced techniques that may be employed in preclinical studies include surface plasmon resonance (SPR) to study the kinetics of binding in real-time and isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding. These methods provide a comprehensive understanding of the molecular interactions between this compound and its biological targets, which is essential for its development as a potential therapeutic agent. nih.gov

Table 3: Key Parameters Determined in Binding and Enzymatic Assays

| Assay Type | Parameter | Description |

| Radioligand Binding Assay | IC50 | Concentration of the inhibitor that displaces 50% of the specific binding of the radioligand. |

| Radioligand Binding Assay | Ki | Inhibitory constant, a measure of the binding affinity of the inhibitor to the target. nih.gov |

| Enzymatic Kinetic Study | Km | Michaelis-Menten constant, the substrate concentration at which the reaction rate is half of Vmax. nih.gov |

| Enzymatic Kinetic Study | Vmax | The maximum rate of the enzymatic reaction. nih.gov |

| Enzymatic Kinetic Study | Inhibition Type | The mechanism by which the compound inhibits the enzyme (e.g., competitive, non-competitive). nih.gov |

Future Directions and Emerging Research Avenues for N Benzylguanidine Hydrochloride

Rational Design of Next-Generation N-Benzylguanidine Analogues with Enhanced Specificity

The rational design of new N-Benzylguanidine analogues is a cornerstone of future research, aiming to create compounds with improved therapeutic profiles. This involves a deep understanding of structure-activity relationships (SAR), which dictate how the molecular structure of a compound influences its biological activity.

One promising approach involves the creation of hybrid molecules that combine the key structural features of N-Benzylguanidine with other pharmacologically active moieties. For instance, researchers have synthesized hybrid compounds composed of benzylguanidines and the alkylating group of busulfan, a well-established pharmaceutical in neuroblastoma therapy. nih.gov These hybrids are designed to utilize the benzylguanidine moiety for targeted accumulation in neuroblastoma cells via the noradrenaline transporter, while the alkylating group induces cell death. nih.gov Similarly, hybrid molecules of benzylguanidine and the alkylating group of melphalan (B128) have been developed. nih.gov

Another strategy focuses on modifying the substituents on the guanidine (B92328) nitrogen atoms. Studies on diarylguanidines have shown that adding small substituents can lead to derivatives that retain affinity for their target receptors, such as the NMDA receptor ion channel, while significantly reducing off-target effects. nih.gov For example, the introduction of methyl and ethyl groups has been shown to be beneficial in tri- and tetrasubstituted diarylguanidines. nih.gov

Furthermore, structure-activity relationship studies around guanabenz, an α2-adrenergic agonist with antiprion activity, have led to the identification of derivatives that retain their therapeutic effects while losing unwanted side effects like antihypertensive activity. nih.govsemanticscholar.org This was achieved by systematically altering the positions of chlorine atoms on the benzene ring and modifying the guanidine group. nih.govsemanticscholar.org

The following table summarizes key strategies in the rational design of N-Benzylguanidine analogues:

| Design Strategy | Rationale | Example |

| Hybrid Molecules | Combine the targeting ability of benzylguanidine with the cytotoxic effects of other agents. | Benzylguanidine-busulfan hybrids for neuroblastoma. nih.gov |

| Substituent Modification | Alter substituents on the guanidine nitrogen to enhance target selectivity and reduce off-target binding. | Methyl and ethyl substitutions in diarylguanidines to reduce sigma receptor affinity. nih.gov |

| Isosteric Replacement | Replace functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. | Modification of the benzene moiety in guanabenz to eliminate α2-adrenergic agonism. nih.govsemanticscholar.org |

Integration with Advanced Drug Delivery Systems for Preclinical Targeting

To overcome challenges related to bioavailability, stability, and off-target toxicity, researchers are exploring the integration of N-Benzylguanidine hydrochloride and its analogues with advanced drug delivery systems. These systems aim to deliver the therapeutic agent specifically to the site of action, thereby enhancing efficacy and minimizing systemic side effects.

While specific research on this compound in advanced drug delivery systems is still emerging, the principles and technologies being developed for other compounds offer a clear roadmap. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, are particularly promising. These carriers can encapsulate the drug, protecting it from degradation and enabling controlled release.

The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. This active targeting strategy can significantly increase the concentration of the drug at the desired site.

Unexplored Biological Targets and Pathways for N-Benzylguanidine Investigations

While the primary targets of many N-Benzylguanidine derivatives are relatively well-characterized, there is a growing interest in identifying novel biological targets and pathways through which these compounds may exert their effects. This exploration could unveil new therapeutic applications for existing and novel analogues.